

# Synthesis of polycyclic aromatic compounds from (1-Ethynylcyclopropyl)benzene

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## Compound of Interest

Compound Name: (1-Ethynylcyclopropyl)benzene

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## Application Note & Protocol

Topic: Strategic Synthesis of Polycyclic Aromatic Compounds via Gold(I)-Catalyzed Cyclization of (1-Ethynylcyclopropyl)benzene

Audience: Researchers, Scientists, and Drug Development Professionals

## Abstract

Polycyclic aromatic hydrocarbons (PAHs) represent a cornerstone of modern medicinal chemistry and materials science, with applications ranging from DNA-intercalating anticancer agents to organic semiconductors.<sup>[1][2][3]</sup> This guide details a powerful and efficient strategy for the synthesis of functionalized phenanthrene derivatives through the gold(I)-catalyzed intramolecular hydroarylation and rearrangement of (1-Ethynylcyclopropyl)benzene. We provide a deep dive into the reaction mechanism, a validated, step-by-step experimental protocol, and a discussion of the broader applications of this methodology. This document is intended to serve as a practical resource for researchers seeking to construct complex molecular architectures from readily accessible precursors.

## Introduction: The Strategic Value of Enyne Cyclization

The construction of polycyclic aromatic systems is a central theme in organic synthesis. These rigid, planar scaffolds are privileged structures in drug design, capable of interacting with

biological targets like DNA and various enzymes.<sup>[4][5]</sup> Furthermore, their unique electronic properties make them ideal candidates for organic electronics.<sup>[3][6]</sup>

Traditional methods for PAH synthesis can require harsh conditions or multi-step sequences.<sup>[7]</sup> In contrast, transition metal-catalyzed cycloisomerization of enynes—molecules containing both an alkene and an alkyne—has emerged as a highly atom-economical and versatile strategy for building cyclic structures.<sup>[8][9]</sup> Gold(I) catalysts, in particular, have shown exceptional reactivity for activating alkynes toward nucleophilic attack under mild conditions.<sup>[10][11]</sup>

This application note focuses on a specific and highly valuable transformation: the synthesis of phenanthrene derivatives from **(1-Ethynylcyclopropyl)benzene**. This substrate is unique due to the presence of the strained cyclopropyl ring, which participates in the reaction cascade to yield a rearranged, thermodynamically stable aromatic core. This approach provides a direct and efficient route to valuable polycyclic frameworks.

## Reaction Mechanism and Scientific Principles

The cornerstone of this synthesis is the exceptional carbophilicity of cationic gold(I) complexes.<sup>[12]</sup> The reaction does not proceed via a simple hydroarylation but involves a sophisticated cascade involving alkyne activation, intramolecular attack, and a concerted cyclopropane ring-opening/rearrangement.

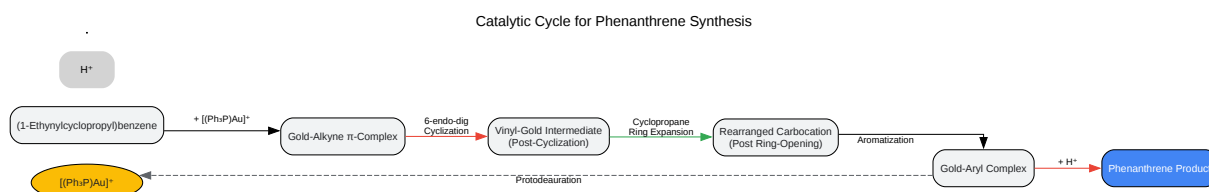
Causality Behind Mechanistic Steps:

- **Generation of the Active Catalyst:** The reaction is typically initiated using a stable gold(I) chloride precatalyst, such as (Ph<sub>3</sub>P)AuCl. In the presence of a silver salt (e.g., AgSbF<sub>6</sub> or AgOTf), the chloride is abstracted, generating a highly electrophilic and catalytically active cationic gold(I) species, [(Ph<sub>3</sub>P)Au]<sup>+</sup>.<sup>[13][14]</sup> The choice of a bulky phosphine ligand like triphenylphosphine (Ph<sub>3</sub>P) helps to stabilize the gold center while allowing substrate access.
- **Alkyne Activation:** The cationic gold(I) catalyst coordinates to the alkyne of **(1-Ethynylcyclopropyl)benzene**, forming a  $\pi$ -complex. This coordination significantly increases the electrophilicity of the alkyne, making it susceptible to attack by even weak nucleophiles.<sup>[9][12]</sup>
- **Intramolecular Friedel-Crafts Type Cyclization:** The pendant benzene ring acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization. This

step forms a six-membered ring and a highly reactive vinyl-gold intermediate.[12]

- **Rearrangement and Aromatization:** This is the key, structure-defining phase. The strained cyclopropyl ring in proximity to the carbocationic center created during cyclization undergoes a concerted ring expansion. This process relieves the ring strain of the cyclopropane and simultaneously leads to the formation of a stable, six-membered aromatic ring.
- **Protodeauration:** The final step involves the cleavage of the carbon-gold bond by a proton source (often adventitious acid generated in the reaction), which regenerates the cationic gold(I) catalyst and delivers the final phenanthrene product.[13] This catalytic cycle allows for the use of low catalyst loadings.

Below is a visualization of the proposed catalytic cycle.



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Caption: Proposed mechanism for the gold(I)-catalyzed synthesis of phenanthrene.

## Experimental Protocols & Workflow

This section provides a detailed, self-validating protocol for the synthesis and characterization of 9-methylphenanthrene from **(1-Ethynylcyclopropyl)benzene**.

## Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
(1-Ethynylcyclopropyl)benzene	>97%	Commercially Available	Store under inert atmosphere.
(Triphenylphosphine)gold(I) chloride	99.9%	Commercially Available	Stable to air and moisture.
Silver hexafluoroantimonate (AgSbF <sub>6</sub> )	98%	Commercially Available	Light-sensitive, handle with care.
Dichloromethane (DCM)	Anhydrous, >99.8%	Commercially Available	Use from a solvent purification system.
Silica Gel	230-400 mesh	Commercially Available	For column chromatography.
Hexanes / Ethyl Acetate	HPLC Grade	Commercially Available	For chromatography.

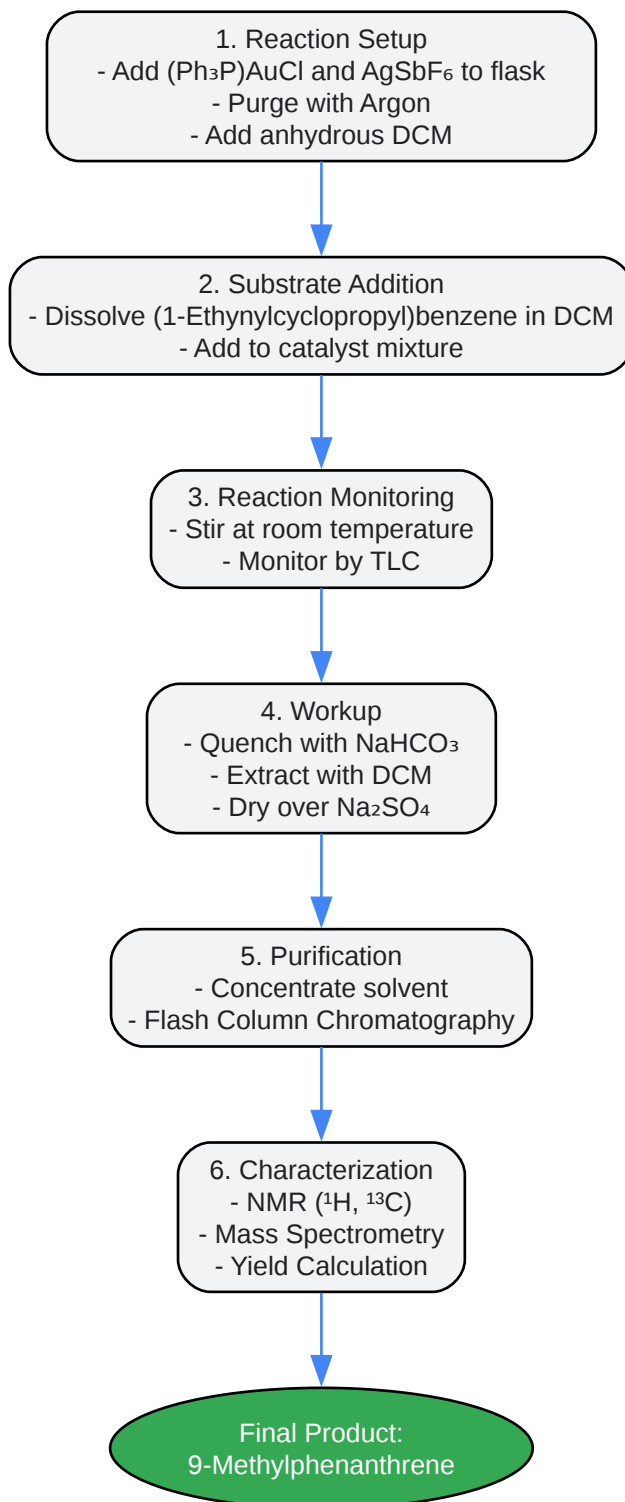
## Step-by-Step Synthesis Protocol

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

- Reaction Setup:
  - To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (triphenylphosphine)gold(I) chloride (4.9 mg, 0.01 mmol, 2 mol%).
  - Add silver hexafluoroantimonate (3.4 mg, 0.01 mmol, 2 mol%). Rationale: The silver salt acts as a halide scavenger to generate the active cationic gold catalyst in situ.<sup>[13]</sup>
  - Seal the flask with a rubber septum and purge with argon or nitrogen for 5 minutes. An inert atmosphere prevents potential side reactions and deactivation of the catalyst.

- Add 5.0 mL of anhydrous dichloromethane (DCM) via syringe. Stir the mixture for 10 minutes at room temperature. A fine white precipitate of AgCl should form.
- Substrate Addition:
  - In a separate vial, dissolve **(1-Ethynylcyclopropyl)benzene** (71 mg, 0.5 mmol, 1.0 equiv) in 5.0 mL of anhydrous DCM.
  - Add the substrate solution to the stirring catalyst mixture dropwise via syringe over 2 minutes.
- Reaction Monitoring:
  - Allow the reaction to stir at room temperature (approx. 25 °C).
  - Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 hexanes:ethyl acetate eluent. The product is expected to have a different R<sub>f</sub> value than the starting material. The reaction is typically complete within 1-2 hours.
- Workup and Purification:
  - Once the reaction is complete (as indicated by TLC), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
  - Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).
  - Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
  - Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
  - Purify the crude product by flash column chromatography on silica gel using a gradient of 100% hexanes to 98:2 hexanes:ethyl acetate.
  - Combine the product-containing fractions and remove the solvent under reduced pressure to yield 9-methylphenanthrene as a white solid.

## Experimental Workflow Diagram



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Caption: Step-by-step workflow for the synthesis of 9-methylphenanthrene.

## Data Analysis and Expected Results

The successful synthesis of 9-methylphenanthrene can be confirmed through standard analytical techniques.

Parameter	Expected Result
Yield	75-85%
Appearance	White to off-white solid
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ 8.70-8.60 (m, 2H), 8.20-8.10 (d, 1H), 7.90-7.80 (d, 1H), 7.70-7.50 (m, 4H), 2.65 (s, 3H).
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ 132.1, 131.8, 130.5, 128.6, 128.5, 126.8, 126.5, 126.4, 125.9, 125.7, 123.0, 122.8, 21.5.
Mass Spectrometry (EI)	m/z: 192.09 ( $\text{M}^+$ ), calculated for $\text{C}_{15}\text{H}_{12}$ : 192.09

Note on Characterization: The proton NMR spectrum is particularly diagnostic for PAHs, with aromatic protons appearing in the downfield region (7.0-9.5 ppm).<sup>[15]</sup> The singlet at ~2.65 ppm corresponds to the newly formed methyl group, confirming the rearrangement of the cyclopropyl moiety. First-principles calculations can also be used to predict and confirm NMR shifts in complex PAHs.<sup>[16]</sup>

## Applications in Research and Drug Development

The phenanthrene core synthesized through this method is a valuable scaffold in multiple scientific domains.

- **Drug Development:** Phenanthrene derivatives have been investigated for a range of biological activities, including anticancer properties.<sup>[1]</sup> Their planar structure allows them to intercalate between the base pairs of DNA, disrupting replication and transcription processes in cancer cells.<sup>[1][4]</sup> The synthesized compounds can serve as starting points for the development of novel chemotherapeutics. Aromatic compounds are crucial pharmacophore elements that influence receptor binding, lipophilicity, and metabolic stability.<sup>[2][5]</sup>
- **Materials Science:** Polycyclic aromatic hydrocarbons are the building blocks of advanced organic materials. Their extended  $\pi$ -systems are responsible for their semiconductor

properties, making them suitable for use in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[3][6] The methodology described here allows for the rapid synthesis of core structures that can be further functionalized to tune their electronic properties.

- Chemical Biology: The rigid phenanthrene scaffold can be incorporated into molecular probes to study biological systems. Their inherent fluorescence is a useful feature for imaging applications.

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